molecular formula C18H28N4O3S B5580873 3-(2-ethylbutyl)-8-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one

3-(2-ethylbutyl)-8-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No.: B5580873
M. Wt: 380.5 g/mol
InChI Key: QXHVAKNCYCLBFG-UHFFFAOYSA-N
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Description

3-(2-ethylbutyl)-8-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C18H28N4O3S and its molecular weight is 380.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.18821194 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Properties

  • The synthesis and evaluation of a series of compounds, including spirooxazolidinones and spiropiperidines, have been developed for potential therapeutic applications. These compounds have shown promising activities as antihypertensive agents, highlighting their significance in medical chemistry and drug discovery processes (Caroon et al., 1981). Furthermore, the development of novel synthetic routes to create diverse derivatives of carbo(hetero)cyclospirobutanoic lactones and thiazoles has expanded the chemical toolkit available for pharmaceutical development, offering new pathways for the creation of drugs with potentially unique modes of action (Kuroyan et al., 1995).

Antiviral Activities

  • Recent studies have focused on the design, synthesis, and evaluation of spirothiazolidinones for their antiviral properties. Notably, certain derivatives have demonstrated significant activity against influenza A/H3N2 virus, highlighting the potential of these compounds in treating viral infections (Apaydın et al., 2021). Additionally, other spirothiazolidinones were found to inhibit human coronavirus, suggesting their utility in the development of treatments for coronavirus-related diseases (Apaydın et al., 2019).

Anticancer and Antidiabetic Potential

  • The exploration of spirothiazolidines and their analogs for anticancer and antidiabetic activities has yielded promising results. Certain compounds have shown significant anticancer activities against human breast carcinoma and liver carcinoma cell lines, as well as potent inhibitory effects on alpha-amylase and alpha-glucosidase, indicating their potential as therapeutic agents for cancer and diabetes (Flefel et al., 2019).

Conformational Analysis and Receptor Antagonism

  • Studies on spirolactams and spiropiperidines have also contributed to understanding the conformational aspects of these molecules and their interactions with biological targets. This research has implications for the design of drugs with specific receptor affinities, enhancing the precision of therapeutic interventions (Fernandez et al., 2002).

Properties

IUPAC Name

3-(2-ethylbutyl)-8-[2-(methylamino)-1,3-thiazole-4-carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O3S/c1-4-13(5-2)10-22-12-18(25-17(22)24)6-8-21(9-7-18)15(23)14-11-26-16(19-3)20-14/h11,13H,4-10,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHVAKNCYCLBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CN1CC2(CCN(CC2)C(=O)C3=CSC(=N3)NC)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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